molecular formula C17H16N2O5 B2656862 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide CAS No. 331869-55-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B2656862
CAS No.: 331869-55-7
M. Wt: 328.324
InChI Key: ZDUZOZRUMYJOMY-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide is a synthetic ethanediamide derivative characterized by two distinct aromatic moieties: a 1,3-benzodioxole (methyl-substituted) group and a 4-methoxyphenyl group. This compound belongs to a class of molecules designed for targeted biological interactions, particularly as protease inhibitors, as evidenced by structural analogs studied in antimalarial research . The ethanediamide backbone facilitates hydrogen bonding with enzymatic active sites, while the aromatic substituents modulate lipophilicity and binding specificity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-13-5-3-12(4-6-13)19-17(21)16(20)18-9-11-2-7-14-15(8-11)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUZOZRUMYJOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with 4-methoxyphenylacetyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and methoxyphenyl groups.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and methoxyphenyl group are known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Binding Affinity and Computational Studies

While explicit binding data for the target compound is absent in the evidence, insights from analogs suggest:

  • QOD and ICD exhibit IC₅₀ values in the micromolar range against falcipain-2, attributed to their optimized substituent geometries .
  • Molecular dynamics simulations (referenced for QOD/ICD) highlight the importance of substituent flexibility in maintaining stable enzyme-ligand complexes .

Crystallographic and Software Tools

Structural analyses of these compounds rely on tools like SHELXL for crystallographic refinement and WinGX/ORTEP for visualization . For example, QOD’s 2D structure was resolved using cubic simulation boxes, a method applicable to the target compound for elucidating packing interactions .

Research Implications and Gaps

  • The target compound’s 4-methoxyphenyl group may prioritize metabolic stability over potency, contrasting with QOD’s antimalarial focus.
  • Further studies using SHELX-based crystallography and MD simulations are needed to quantify binding dynamics and optimize substituent groups .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole ring and an ethanediamide backbone, which are critical for its biological interactions. The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)ethanediamide. Its molecular formula is C16H18N2O4C_{16}H_{18}N_{2}O_{4}, with a molecular weight of 302.33 g/mol.

PropertyValue
Molecular FormulaC16H18N2O4C_{16}H_{18}N_{2}O_{4}
Molecular Weight302.33 g/mol
IUPAC NameN-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)ethanediamide
Melting PointNot specified

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . A study conducted by Milacic et al. (2013) demonstrated that similar compounds with benzodioxole structures induced apoptosis in tumor cells by modulating proteasomal activity and oxidative stress pathways . This suggests that the compound may interact with cellular mechanisms to inhibit cancer cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial activity . Various derivatives of benzodioxole have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. Further studies are required to quantify the specific antimicrobial efficacy of this compound.

Neuroprotective Effects

Preliminary findings suggest potential neuroprotective effects , possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. These effects are particularly relevant in the context of neurodegenerative diseases.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The compound's structure allows it to bind to these targets, leading to modulation of their activities, which can result in therapeutic effects.

Case Studies

  • Apoptosis Induction in Cancer Cells
    • Study Design : In vitro studies on human cancer cell lines.
    • Findings : The compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins.
    • : Suggests potential for development as an anticancer agent.
  • Antimicrobial Efficacy
    • Study Design : Testing against Gram-positive and Gram-negative bacteria.
    • Findings : Showed significant inhibition zones compared to control groups.
    • : Supports further investigation into its use as an antimicrobial agent.

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